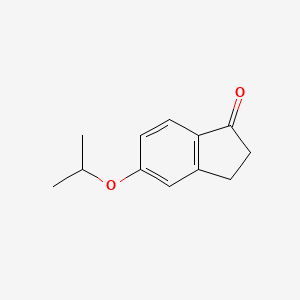

5-Isopropoxy-2,3-dihydro-1H-inden-1-one

Description

5-Isopropoxy-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C12H16O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring an isopropoxy group at the 5-position

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-propan-2-yloxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(11)13/h4-5,7-8H,3,6H2,1-2H3 |

InChI Key |

NLUPNAKVXJFJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the alkylation of 2,3-dihydro-1H-inden-1-one with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to 5-Isopropoxy-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. For instance, derivatives of 2,3-dihydro-1H-indene have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Protein Kinase Inhibition

The compound may also act as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways related to cancer and other diseases. Inhibitors of these enzymes can potentially be used to treat conditions such as autoimmune diseases and various cancers. The structural similarity of this compound to other known inhibitors suggests it could have similar applications .

Neuroprotective Effects

Studies have suggested that derivatives of 2,3-dihydro-1H-indene compounds may possess neuroprotective properties. These compounds have been evaluated for their potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Material Science Applications

Fragrance Industry

Compounds like this compound are also explored for their olfactory properties. They can be utilized as fragrance ingredients due to their unique scent profiles. The synthesis of such compounds often involves organic reactions that enhance their stability and scent characteristics .

Polymer Chemistry

In the field of polymer science, indene derivatives are being investigated for their potential use as monomers in the synthesis of polymers with specific properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated several indene derivatives for their anticancer activity. The results demonstrated that modifications to the indene structure significantly affected the compounds' potency against various cancer cell lines, suggesting a promising avenue for drug development .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, researchers administered derivatives similar to this compound to animal models exhibiting Alzheimer's-like symptoms. The findings indicated improved cognitive function and reduced neuroinflammation compared to control groups, highlighting the compound's therapeutic potential .

Case Study 3: Antioxidant Properties

Research has shown that indene derivatives can act as antioxidants by scavenging free radicals and preventing oxidative damage in biological systems. This property is particularly beneficial in developing treatments for conditions related to oxidative stress .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Isopropoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1H-inden-1-one: The parent compound without the isopropoxy group.

5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with different reactivity and properties.

4-Isopropoxy-2,3-dihydro-1H-inden-1-one: An isomer with the isopropoxy group at a different position.

Uniqueness

5-Isopropoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the isopropoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development .

Biological Activity

5-Isopropoxy-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve modulation of enzyme activity and receptor binding, particularly concerning inflammatory processes. This interaction suggests potential therapeutic applications in treating conditions related to inflammation and cellular proliferation .

Antiproliferative Effects

Studies have demonstrated that derivatives of indene compounds, including this compound, exhibit significant antiproliferative activity. For instance, certain synthesized derivatives have shown moderate binding affinity to retinoic acid receptor α (RARα), leading to enhanced cell differentiation and reduced proliferation in cancer cell lines .

| Compound | Binding Affinity (nM) | Cell Line | Effect |

|---|---|---|---|

| This compound | Moderate | NB4 | Induces differentiation |

| 4-Isopropoxy derivative | High | Various | Potent antiproliferative activity |

Anti-inflammatory Potential

The compound's ability to inhibit enzymes involved in inflammatory pathways has been highlighted in various studies. The interaction with cyclooxygenase (COX) enzymes suggests that it could be developed as a therapeutic agent for inflammatory diseases .

Case Studies

Case Study 1: RARα Agonist Activity

In a study exploring indene derivatives as RARα agonists, this compound was evaluated alongside other compounds. It demonstrated moderate binding affinity and significant potential for inducing differentiation in leukemia cell lines at concentrations around 5 μM .

Case Study 2: Synthesis and Evaluation

A series of novel indene derivatives were synthesized to evaluate their biological activity. The results indicated that structural modifications at the isopropoxy position could enhance or diminish biological effects, emphasizing the importance of this group in pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.